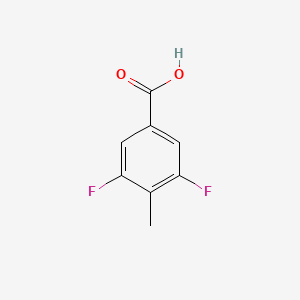

3,5-Difluoro-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

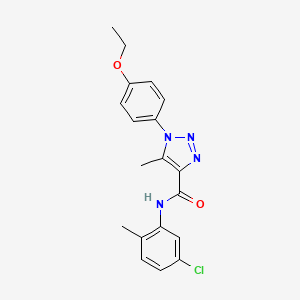

3,5-Difluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a mono-isotopic mass of 172.033585 Da . This compound forms dimers that are stabilized by hydrogen bonds between carboxyl groups .

Synthesis Analysis

The synthesis of 3,5-Difluoro-4-methylbenzoic acid involves several steps. One method involves the addition of thionyl chloride to the compound, which is then slowly heated to the reflux temperature. The mixture is stirred until the evolution of gas has ended. The excess thionyl chloride is distilled off, the residue is coarsely distilled over, and the distillate is fractionated . Another method involves the reaction of the compound with concentrated nitric acid and sulfuric acid in water at 0 - 20℃ for 19 hours .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-methylbenzoic acid is represented by the InChI code1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group. Physical And Chemical Properties Analysis

3,5-Difluoro-4-methylbenzoic acid is a solid at room temperature . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The compound has a molecular weight of 172.13 .Applications De Recherche Scientifique

Thermal Decomposition Studies

The thermal decomposition of 3,5-dinitro-4-methylbenzoic acid, a related compound to 3,5-Difluoro-4-methylbenzoic acid, has been examined using differential calorimetric techniques. This study highlights its autocatalytic behavior and describes the decomposition process through the generalized expression of the Sestak–Berggren model. This research is significant for understanding the thermal behavior of such compounds (Sanchirico, 2015).

Coordination Polymer Formation

Studies have demonstrated that compounds similar to 3,5-Difluoro-4-methylbenzoic acid, like 3,5-dinitro-4-methylbenzoic acid, can form coordination polymers when combined with certain metals. These polymers exhibit interesting structural properties, such as the ability to form host structures through C-HO hydrogen bonds, which can accommodate various guest species. This has implications for materials science and supramolecular chemistry (Varughese & Pedireddi, 2005).

Solvent-Dependent Assembly

The self-assembly of Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine has been reported. The formation of these complexes and their self-assembly into three-dimensional structures are dependent on the solvents used for synthesis. This research provides insights into the solvent effects on molecular assembly and potential applications in nanotechnology and molecular engineering (Pedireddi & Varughese, 2004).

Layered Structures and Host-Guest Chemistry

3,5-Dinitro-4-methylbenzoic acid, a compound structurally related to 3,5-Difluoro-4-methylbenzoic acid, has been used to form cocrystals and layered structures, which can incorporate molecules like anthracene. Additionally, it functions as a host molecule in host-guest chemistry, accommodating guest molecules in cavities created through hydrogen bonding. These findings are significant for the development of new materials with specific encapsulation capabilities (Pedireddi et al., 1998).

Photophysical Behavior

Research on derivatives of DFHBI, a molecule structurally similar to 3,5-Difluoro-4-methylbenzoic acid, has illuminated their photophysical behavior. These molecules are fluorogenic and bind to RNA aptamers, displaying weak fluorescence in liquid solvents. This research has implications for bioimaging and the development of fluorescent probes for RNA imaging (Santra et al., 2019).

Safety and Hazards

This compound is classified under the GHS07 category. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

3,5-difluoro-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTRDHAJCIKUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)

![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)

![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)

![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)

![1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)